1H-Pyrrole-3-carboxamide

Vue d'ensemble

Description

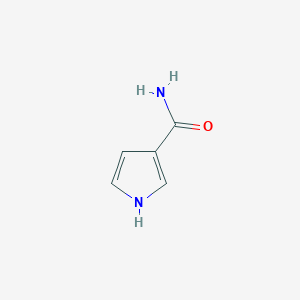

1H-Pyrrole-3-carboxamide is a heterocyclic organic compound featuring a pyrrole ring with a carboxamide group at the third position

Applications De Recherche Scientifique

1H-Pyrrole-3-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Mécanisme D'action

Target of Action

1H-Pyrrole-3-carboxamide has been identified as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2) enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene silencing and is highly expressed in various malignant tumors .

Mode of Action

This compound interacts with EZH2, leading to the inhibition of this enzyme . This interaction results in a decrease in the trimethylation of H3K27, a histone modification associated with gene silencing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone modification pathway. By inhibiting EZH2, this compound reduces the level of H3K27 trimethylation, leading to the reactivation of previously silenced tumor suppressor genes .

Pharmacokinetics

Similar compounds have been shown to have good metabolic stability and brain penetration . These properties suggest that this compound may also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The inhibition of EZH2 by this compound leads to a decrease in the trimethylation of H3K27 . This change in histone modification status can reactivate silenced tumor suppressor genes, potentially leading to a decrease in tumor growth .

Analyse Biochimique

Biochemical Properties

1H-Pyrrole-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of EZH2 (enhancer of zeste homologue 2), a protein that is highly expressed in various malignant tumors . EZH2 can silence tumor suppressor genes via trimethylation of H3K27 . The interaction between this compound and EZH2 could potentially be leveraged for anticancer therapies .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, its inhibitory effect on EZH2 can lead to the reactivation of silenced tumor suppressor genes, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. As an EZH2 inhibitor, it can prevent the trimethylation of H3K27, thereby preventing the silencing of tumor suppressor genes . This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .

Temporal Effects in Laboratory Settings

It is known that the compound can exhibit potent inhibitory effects towards EZH2

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that a related compound, 2-Phenyl-1H-pyrrole-3-carboxamide, reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .

Metabolic Pathways

Given its interactions with EZH2, it may be involved in pathways related to histone methylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrole with an appropriate carboxylic acid derivative under amide bond-forming conditions. For instance, the reaction of pyrrole with ethyl chloroformate followed by treatment with ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Pyrrole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

1H-Pyrrole-3-carboxamide can be compared with other similar compounds, such as:

1H-Pyrrole-2-carboxamide: Similar in structure but with the carboxamide group at the second position, leading to different reactivity and biological activity.

Indole-3-carboxamide: Contains an indole ring instead of a pyrrole ring, resulting in distinct chemical properties and applications.

Uniqueness: this compound is unique due to its specific positioning of the carboxamide group, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and drug development .

Activité Biologique

1H-Pyrrole-3-carboxamide and its derivatives have garnered significant attention in recent years due to their diverse biological activities, particularly in the fields of oncology, neuropharmacology, and antimicrobial research. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Derivatives

This compound can be modified to create various derivatives that enhance its biological properties. Notably, the introduction of phenyl groups and other substituents has been shown to impact the compound's activity significantly. For example, the derivative 2-Phenyl-1H-pyrrole-3-carboxamide has been studied extensively for its role as an inverse agonist at the 5-HT6 receptor, a target implicated in cognitive enhancement and memory improvement .

5-HT6 Receptor Antagonism

The 5-HT6 receptor is a G protein-coupled receptor that plays a crucial role in cognitive processes. Compounds such as 27 from the 2-phenyl-1H-pyrrole-3-carboxamide series have demonstrated inverse agonist properties at this receptor, leading to a decrease in cAMP accumulation in neuronal cells. This mechanism is believed to enhance cognitive function by modulating neurotransmitter release .

EZH2 Inhibition

Another significant biological activity of certain pyrrole-3-carboxamide derivatives is their ability to inhibit EZH2 (enhancer of zeste homologue 2), a histone methyltransferase involved in gene silencing. The compound DM-01 has shown potent inhibition of EZH2, resulting in reduced levels of H3K27me3, a marker of transcriptional repression. This activity suggests potential applications in cancer therapy, particularly for tumors where EZH2 is overexpressed .

Anticancer Activity

This compound derivatives have been investigated for their anticancer properties. For instance, sunitinib (a well-known this compound derivative) is used as an anti-cancer drug targeting multiple tyrosine kinases involved in tumor growth and angiogenesis. Clinical studies have demonstrated that sunitinib improves overall survival rates in patients with renal cell carcinoma and gastrointestinal stromal tumors .

Antimicrobial Activity

Research has also indicated that certain pyrrole derivatives exhibit antimicrobial properties. For example, some synthesized compounds have shown significant antibacterial and antifungal activity against various pathogens, with minimum inhibitory concentration (MIC) values lower than those of standard treatments like fluconazole . The presence of heterocyclic rings in these compounds is believed to contribute to their enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. A study on various 2-phenyl-1H-pyrrole-3-carboxamides revealed that modifications at specific positions on the pyrrole ring could enhance binding affinity and selectivity for target receptors . Table 1 summarizes key findings from SAR studies:

| Compound | Modification | Activity Type | Binding Affinity (Ki) |

|---|---|---|---|

| 27 | Phenyl substitution | 5-HT6 Inverse Agonist | 6–35 nM |

| DM-01 | Pyridone fragment | EZH2 Inhibitor | Not specified |

| Sunitinib | Multi-target inhibitor | Anti-cancer | Not specified |

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Cognitive Enhancement : A study demonstrated that administration of compound 27 resulted in improved performance in memory tasks in animal models, supporting its potential as a treatment for cognitive deficits .

- Cancer Treatment : Clinical trials involving sunitinib showed improved progression-free survival rates among patients with advanced renal cell carcinoma compared to standard therapies .

- Antimicrobial Efficacy : Compounds derived from pyrrole exhibited potent antifungal activity against Aspergillus species, outperforming traditional antifungal agents .

Propriétés

IUPAC Name |

1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIAIDKXNKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597778 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-36-4 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Phenyl-1H-pyrrole-3-carboxamide interacts with the serotonin type 6 receptor (5-HT6R) and acts as an inverse agonist. [] This means it has the opposite effect of an agonist, which would typically activate the receptor. Instead, inverse agonists reduce the receptor's basal activity. Specifically, 2-Phenyl-1H-pyrrole-3-carboxamide has been shown to inhibit the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] This modulation of signaling pathways contributes to its potential cognition-enhancing effects. []

A: While the provided articles do not explicitly state the molecular formula and weight of Sunitinib, they do provide various spectroscopic data. For example, studies used FTIR, Raman, UV-vis, EPR, and NMR analyses to characterize Sunitinib and its copper complex. [] These techniques provide information about the compound's functional groups, electronic structure, and interactions with other molecules. Additionally, X-ray diffraction was used to determine the solid-state molecular structure of trichlorosunitinibcopper(II). []

A: Research on 1H-pyrrole-3-carboxamide derivatives reveals important SAR insights. For instance, modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. [] This change highlights the impact of structural modifications on the compound's interaction with the receptor and downstream signaling. Furthermore, studies on 2,5-dihydro-5-oxo-1H-pyrrole derivatives revealed structural features crucial for high aldose reductase (AR) inhibitory activity. [] These findings underscore the importance of understanding SAR for designing more potent and selective this compound derivatives with desired biological activities.

A: Several studies demonstrate the in vitro and in vivo efficacy of this compound derivatives. For example, compound 27, a 5-HT6R inverse agonist derived from 2-phenyl-1H-pyrrole-3-carboxamide, demonstrated procognitive properties in rats. [] In the novel object recognition test, it reversed scopolamine-induced memory decline, and in the attentional set-shifting task, it exhibited procognitive effects. [] These findings suggest potential therapeutic applications in cognitive disorders.

A: Researchers utilize various analytical methods for the characterization and quantification of this compound derivatives. These include techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). [, , ] These methods help determine crucial parameters such as ionization constants, concentrations in biological samples, and specific interactions with target molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.